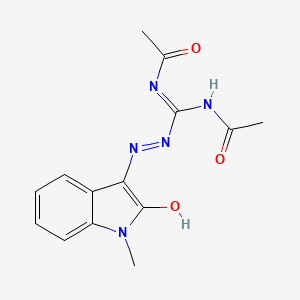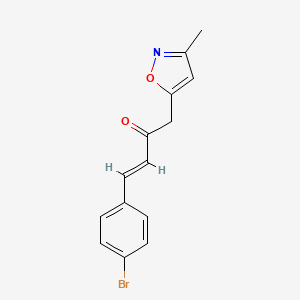![molecular formula C22H21N5O B13369602 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13369602.png)
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of chromene, pyridine, and triazolopyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the chromene and triazolopyrimidine intermediates. The chromene moiety can be synthesized through a cyclization reaction involving 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl acetic acid . The triazolopyrimidine core is often prepared via a condensation reaction between appropriate pyridine and triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings .
化学反应分析
Types of Reactions
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield chromanones, while nucleophilic substitution at the triazolopyrimidine ring can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features .
相似化合物的比较
Similar Compounds
- 6-Cinnamoyl-5-hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl hydrogen sulfate
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
What sets 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine apart is its unique combination of structural motifs, which confer distinct chemical and biological properties.
属性
分子式 |
C22H21N5O |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H21N5O/c1-22(2)9-5-17-13-15(3-4-19(17)28-22)14-20-25-21-24-12-8-18(27(21)26-20)16-6-10-23-11-7-16/h3-4,6-8,10-13H,5,9,14H2,1-2H3 |
InChI 键 |
XGNZRPOYNHBTQT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC3=NN4C(=CC=NC4=N3)C5=CC=NC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369520.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369527.png)
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)

![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)

![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
![2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone](/img/structure/B13369581.png)

![3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369595.png)
![N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide](/img/structure/B13369596.png)
![4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13369597.png)
